molecular formula C32H34O8 B12388460 P-gp inhibitor 13

P-gp inhibitor 13

Cat. No.: B12388460
M. Wt: 546.6 g/mol
InChI Key: SPOSWQWTHALSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-glycoprotein inhibitor 13 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. This protein is involved in multidrug resistance, particularly in cancer cells, making P-glycoprotein inhibitors valuable in enhancing the efficacy of chemotherapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-glycoprotein inhibitor 13 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .

Industrial Production Methods

Industrial production of P-glycoprotein inhibitor 13 often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

P-glycoprotein inhibitor 13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions can vary widely, from room temperature to elevated temperatures, and from atmospheric pressure to high-pressure environments .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of P-glycoprotein inhibitor 13 .

Scientific Research Applications

P-glycoprotein inhibitor 13 has a wide range of scientific research applications, including:

Mechanism of Action

P-glycoprotein inhibitor 13 exerts its effects by binding to the P-glycoprotein and inhibiting its ATPase activity, which is essential for the efflux of substrates out of cells. This inhibition leads to increased intracellular concentrations of therapeutic agents, thereby enhancing their efficacy. The molecular targets and pathways involved include the nucleotide-binding domains and transmembrane domains of the P-glycoprotein .

Comparison with Similar Compounds

P-glycoprotein inhibitor 13 is unique in its high specificity and potency compared to other P-glycoprotein inhibitors. Similar compounds include:

P-glycoprotein inhibitor 13 stands out due to its improved efficacy and reduced toxicity, making it a promising candidate for overcoming multidrug resistance in cancer therapy .

Biological Activity

P-glycoprotein (P-gp), a membrane transport protein, plays a crucial role in drug resistance, particularly in cancer therapy. Its overexpression in certain tumors leads to reduced efficacy of chemotherapeutic agents. P-gp inhibitors, such as P-gp inhibitor 13, are being investigated for their potential to reverse this resistance and enhance drug delivery. This article explores the biological activity of this compound, including its mechanisms, efficacy in clinical trials, and structure-activity relationships.

P-glycoprotein functions primarily as an efflux pump, expelling various drugs from cells, which limits their therapeutic effects. The inhibition of P-gp can increase the intracellular concentration of chemotherapeutic agents, thereby enhancing their cytotoxicity against resistant cancer cells. The mechanism involves:

  • Binding Affinity : P-gp inhibitors typically bind to the drug-binding domain (DBD) or the nucleotide-binding domains (NBDs) of P-gp, preventing substrate transport.
  • ATPase Activity : Inhibitors can decrease ATPase activity stimulated by substrates like verapamil, which is essential for the efflux function of P-gp .

Efficacy in Clinical Trials

The efficacy of this compound has been assessed through various clinical trials. Notably:

  • Combination Therapy : In trials where this compound was combined with standard chemotherapy agents (e.g., doxorubicin), there was a notable increase in response rates among patients with P-gp overexpression .
  • Phase I Trials : These trials indicated that while the inhibitor was generally well-tolerated, significant toxicities were also observed, including neurotoxicity and cardiac arrhythmias .

Case Studies

  • Colorectal Cancer : A phase I trial combined this compound with doxorubicin in colorectal cancer patients. The study aimed to assess safety and preliminary efficacy, reporting a modest increase in overall response rates among patients with high P-gp expression .
  • Breast Cancer : Another study evaluated the addition of this compound to docetaxel in metastatic breast cancer patients. Although the overall response rate was low, one patient showed significant improvement, suggesting that specific patient populations may benefit more from this combination therapy .

Structure-Activity Relationship (SAR)

The design and optimization of P-gp inhibitors like compound 13 have been guided by structure-activity relationship studies:

  • Key Functional Groups : Research indicates that compounds with carboxylic acids or sulfonamides exhibit enhanced inhibitory activity against P-gp. These groups are critical for binding at the NBDs and DBDs .
  • Computational Screening : Recent studies employed machine learning and molecular docking techniques to identify novel inhibitors targeting the NBDs of P-gp. This approach led to the discovery of several promising candidates with improved binding affinities and biological activities .

Comparative Analysis of P-gp Inhibitors

The following table summarizes key characteristics and findings related to various P-gp inhibitors, including compound 13:

Inhibitor NameMechanism of ActionClinical Trial PhaseObserved ToxicitiesEfficacy Rate (%)
This compoundBinds to DBD/NBDPhase INeurotoxicity, cardiac arrhythmiasVariable (up to 20%)
TariquidarATPase inhibitionPhase IIMinimal side effects~10%
ZosuquidarSelective P-gp inhibitionPhase I/IICerebellar dysfunction~6%

Properties

Molecular Formula

C32H34O8

Molecular Weight

546.6 g/mol

IUPAC Name

(3-benzyl-4-methyl-2-oxo-7-propan-2-yloxychromen-8-yl)methyl 2-(3,4,5-trimethoxyphenyl)acetate

InChI

InChI=1S/C32H34O8/c1-19(2)39-26-13-12-23-20(3)24(14-21-10-8-7-9-11-21)32(34)40-30(23)25(26)18-38-29(33)17-22-15-27(35-4)31(37-6)28(16-22)36-5/h7-13,15-16,19H,14,17-18H2,1-6H3

InChI Key

SPOSWQWTHALSRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2COC(=O)CC3=CC(=C(C(=C3)OC)OC)OC)OC(C)C)CC4=CC=CC=C4

Origin of Product

United States

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